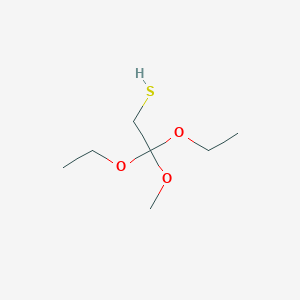
Thiol-PEG3-methyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
m-PEG3-SH, also known as 2-(2-(2-Methoxyethoxy)ethoxy)ethanethiol, is a polyethylene glycol (PEG)-based compound. It is commonly used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs). The compound is characterized by its thiol (-SH) functional group, which allows it to form stable thioether bonds with other molecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of m-PEG3-SH typically involves the reaction of polyethylene glycol with thiol-containing reagents. One common method is the nucleophilic displacement of PEG-tosylate, -mesylate, or -bromide with a thiol compound . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack.
Industrial Production Methods
In industrial settings, the production of m-PEG3-SH can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
m-PEG3-SH undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: Disulfides can be reduced back to thiols.
Substitution: The thiol group can participate in nucleophilic substitution reactions to form thioethers.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Alkyl halides or maleimides are often used in substitution reactions.
Major Products
Oxidation: Disulfides
Reduction: Thiols
Substitution: Thioethers
Applications De Recherche Scientifique
m-PEG3-SH has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of PROTACs, which are molecules designed to degrade specific proteins.
Biology: Employed in the modification of proteins and peptides to enhance their solubility and stability.
Medicine: Utilized in drug delivery systems to improve the pharmacokinetics of therapeutic agents.
Industry: Applied in the production of hydrogels and other polymer-based materials for various industrial applications
Mécanisme D'action
The primary mechanism of action of m-PEG3-SH involves its role as a linker in PROTACs. PROTACs consist of two ligands connected by a linker: one ligand targets an E3 ubiquitin ligase, while the other targets the protein of interest. The PROTAC brings the protein and the ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein via the ubiquitin-proteasome system .
Comparaison Avec Des Composés Similaires
Similar Compounds
m-PEG2-SH: A shorter PEG-based thiol compound.
m-PEG4-SH: A longer PEG-based thiol compound.
PEGylated compounds: Various PEGylated compounds with different functional groups, such as amines or carboxylates
Uniqueness
m-PEG3-SH is unique due to its specific chain length and thiol functional group, which provide an optimal balance between solubility, flexibility, and reactivity. This makes it particularly suitable for use in the synthesis of PROTACs and other bioconjugation applications .
Propriétés
Formule moléculaire |
C7H16O3S |
|---|---|
Poids moléculaire |
180.27 g/mol |
Nom IUPAC |
2,2-diethoxy-2-methoxyethanethiol |
InChI |
InChI=1S/C7H16O3S/c1-4-9-7(6-11,8-3)10-5-2/h11H,4-6H2,1-3H3 |
Clé InChI |
MVZRHCDWNGUXMX-UHFFFAOYSA-N |
SMILES canonique |
CCOC(CS)(OC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















